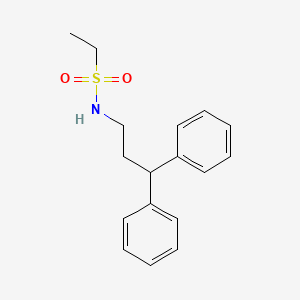

N-(3,3-diphenylpropyl)ethanesulfonamide

Description

N-(3,3-Diphenylpropyl)ethanesulfonamide is a sulfonamide derivative characterized by a central 3,3-diphenylpropyl backbone linked to an ethanesulfonamide group. This compound has been studied in the context of enzyme inhibition, particularly as a soluble epoxide hydrolase (sEH) inhibitor, where its amide-sulfonamide hybrid structure facilitates interactions with catalytic residues like Gln384 and Tyr465 .

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-2-21(19,20)18-14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPNIGWYNHPMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)ethanesulfonamide typically involves the reaction of 3,3-diphenylpropylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3,3-diphenylpropylamine+ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: The compound can be reduced to form amines or other derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(3,3-diphenylpropyl)ethanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

- N-(3,3-Diphenylpropyl)-nicotinamide (): Replacing the ethanesulfonamide with a nicotinamide group alters hydrogen-bonding patterns.

- Fendiline Hydrochloride ():

Structurally analogous due to the 3,3-diphenylpropyl chain but differs in the functional group (benzylamine hydrochloride vs. sulfonamide). Fendiline acts as a calcium channel blocker, whereas the sulfonamide derivative targets sEH. The ionic nature of Fendiline’s hydrochloride salt improves aqueous solubility, contrasting with the neutral sulfonamide’s moderate polarity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Group |

|---|---|---|---|---|

| N-(3,3-Diphenylpropyl)ethanesulfonamide | ~327 (estimated) | Not reported | ~1.1 (estimated) | Ethanesulfonamide |

| Fendiline Hydrochloride | 351.91 | 452.1 | 1.025 | Benzylamine hydrochloride |

| 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol | 297.44 | 428.9 | 1.025 | Amino alcohol |

The sulfonamide’s lower molecular weight compared to Fendiline may enhance membrane permeability, while its density (~1.1 g/cm³) suggests moderate lipophilicity, ideal for balancing blood-brain barrier penetration and systemic distribution .

Q & A

Basic Research Question

- Storage: -20°C in airtight, light-protected containers to prevent oxidation/hydrolysis .

- Stability Indicators: Monitor via HPLC for degradation peaks (e.g., sulfonic acid byproducts at RT) .

- Reconstitution: Use DMSO for solubility; avoid aqueous buffers with pH >8 to prevent sulfonamide cleavage .

How can structure-activity relationship (SAR) studies guide the design of novel diphenylpropyl derivatives?

Advanced Research Question

SAR Trends:

- Hydrophobic Interactions: 3,3-Diphenylpropyl groups enhance binding to lipophilic enzyme pockets (e.g., soluble epoxide hydrolase) .

- Sulfonamide Linkers: Rigidify the structure with N-ethyl groups to improve target selectivity over off-target kinases .

Case Study: CCR5 antagonists with para-methoxy substituents showed 10-fold higher affinity than unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.